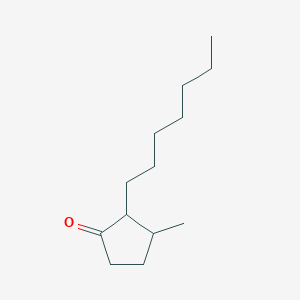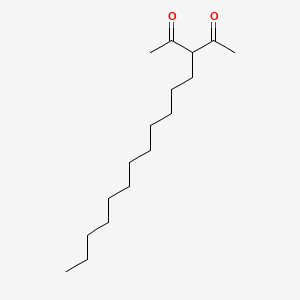
3-Dodecylpentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecylpentane-2,4-dione is an organic compound belonging to the class of 1,3-diketones It is characterized by a long dodecyl chain attached to the third carbon of the pentane-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecylpentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a dodecyl halide. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the diketone to form an enolate. The enolate then undergoes nucleophilic substitution with the dodecyl halide to yield the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Dodecylpentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the diketone can yield alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to generate the enolate intermediate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Dodecylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Dodecylpentane-2,4-dione involves its ability to form stable complexes with metal ions through its diketone moiety. This property makes it useful in catalysis and as a chelating agent. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion or biological target.
Comparison with Similar Compounds
Similar Compounds
Pentane-2,4-dione: A simpler diketone without the dodecyl chain.
3-Methylpentane-2,4-dione: A similar compound with a shorter alkyl chain.
3-Ethylpentane-2,4-dione: Another related compound with an ethyl group instead of a dodecyl group.
Uniqueness
3-Dodecylpentane-2,4-dione is unique due to its long dodecyl chain, which imparts distinct physical and chemical properties. This makes it more hydrophobic and potentially more effective in applications requiring long alkyl chains, such as in surfactants or hydrophobic coatings.
Properties
CAS No. |
51786-08-4 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
3-dodecylpentane-2,4-dione |
InChI |
InChI=1S/C17H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-17(15(2)18)16(3)19/h17H,4-14H2,1-3H3 |
InChI Key |
RZBRTSVADSIFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


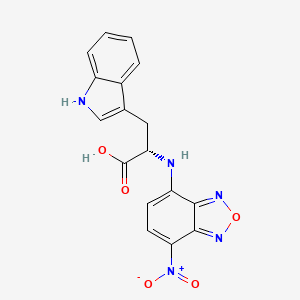
![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
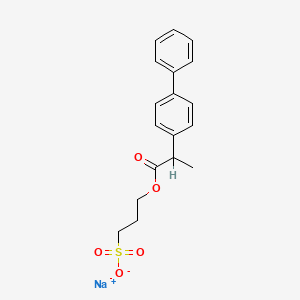
![1-Phenyl-1-azaspiro[2.2]pentane](/img/structure/B14653801.png)
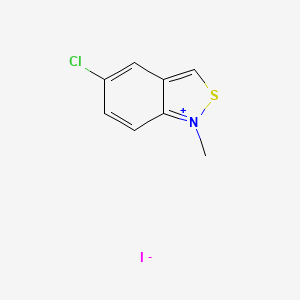
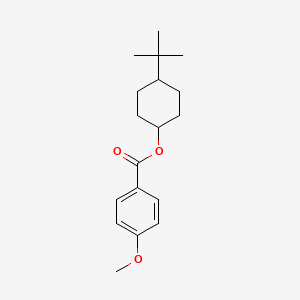
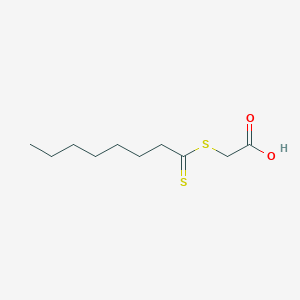
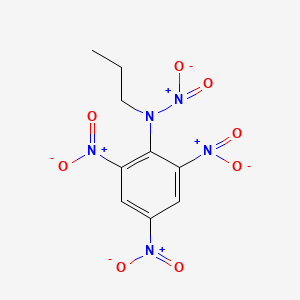
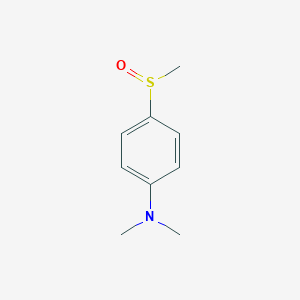
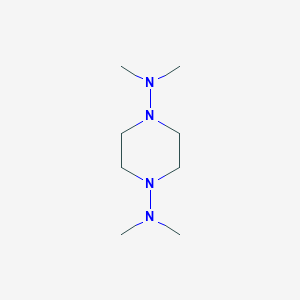
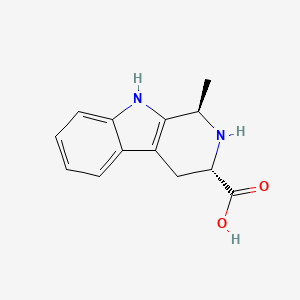
![3,3-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14653860.png)
-lambda~5~-phosphane](/img/structure/B14653864.png)
